1-Amino-2-(2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula . It features an amino group, a hydroxyl group, and a fluorophenyl group attached to a propane backbone. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and as a building block for more complex molecules.
1-Amino-2-(2-fluorophenyl)propan-2-ol is classified as an amino alcohol. It is often synthesized in laboratory settings for use in various organic reactions and biological investigations. The compound's unique structure allows it to interact with biological targets, making it of interest in medicinal chemistry.
The synthesis of 1-Amino-2-(2-fluorophenyl)propan-2-ol typically involves several steps:
The reaction conditions generally require anhydrous solvents and controlled temperatures to maximize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are commonly used to isolate the final product with high purity levels .
1-Amino-2-(2-fluorophenyl)propan-2-ol has a distinct molecular structure characterized by:
The InChI code for this compound is "1S/C9H12FNO/c10-9(11,5-12)7-3-2-6(4-8(7)11)1/h2-4,11H,5,12H2,1H3" .
The molecular weight of 1-Amino-2-(2-fluorophenyl)propan-2-ol is approximately 169.20 g/mol. The compound exhibits chirality due to the presence of a chiral center at the carbon atom bonded to the amino and hydroxyl groups.
1-Amino-2-(2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
The mechanism of action for 1-Amino-2-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of both the amino and hydroxyl groups facilitates hydrogen bonding with these targets, modulating their activity. The fluorophenyl moiety enhances binding affinity and selectivity, contributing to its biological effects .
1-Amino-2-(2-fluorophenyl)propan-2-ol is typically a colorless liquid or solid that is soluble in polar solvents like water and alcohols. Its melting point and boiling point have not been extensively reported but are expected to be consistent with similar compounds.
The compound exhibits basic properties due to the amino group, allowing it to act as a proton acceptor. Its reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions .
1-Amino-2-(2-fluorophenyl)propan-2-ol has several applications in scientific research:
Reductive amination represents the most direct approach for constructing the amino alcohol backbone of 1-amino-2-(2-fluorophenyl)propan-2-ol. This one-pot methodology involves the condensation of 2-fluorophenylacetone with ammonia or ammonium salts, followed by selective reduction of the resulting imine intermediate. The reaction efficiency is heavily influenced by the choice of reducing agent and reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) under moderate hydrogen pressure (3-5 atm) achieves yields of 68-72%, though requires careful control to prevent over-reduction of the aromatic fluorine [1].
Biocatalytic approaches have emerged as superior alternatives for enantioselective synthesis. Engineered amine dehydrogenases (AmDHs) and imine reductases (IREDs) enable asymmetric reductive amination using 2-fluorophenylacetone and ammonia with cofactor recycling (NAD(P)H). Recent industrial implementations demonstrate space-time yields exceeding 50 g·L⁻¹·day⁻¹ with enantiomeric excess (ee) >99% . NADPH-dependent enzymes exhibit exceptional chemoselectivity, reducing only the imine without affecting the ketone or aromatic fluorine .
Table 1: Comparative Reductive Amination Approaches
Method | Catalyst/Reducing Agent | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|---|
Catalytic hydrogenation | Pd/C (5% wt) | 68-72 | Racemic | 50°C, 4 atm H₂, MeOH |
Biocatalytic (AmDH) | Engineered Bacillus subtilis | 85-90 | >99 (S) | 30°C, pH 8.0, NADP⁺ recycling |
Borohydride reduction | NaBH₃CN | 60-65 | Racemic | 0°C→RT, MeOH, NH₄OAc buffer |
Nucleophilic substitution provides alternative disconnections for assembling the fluorinated carbon skeleton. Two dominant strategies prevail: aromatic fluorination of preformed phenylpropanolamines and alkylation of fluorobenzyl anions. The first approach involves reacting epichlorohydrin with 2-fluoroaniline under basic conditions (K₂CO₃), generating 1-(2-fluorophenylamino)-3-chloropropan-2-ol, which undergoes HCl-mediated cyclization and subsequent hydrolysis to yield the target amino alcohol (overall yield: 45-50%) [4].
The metallation strategy employs directed ortho-lithiation of fluorobenzene derivatives. Protection of the amine as a tert-butylcarbamate (Boc) allows selective ortho-lithiation at -78°C using n-butyllithium, followed by electrophilic quenching with acetaldehyde. Subsequent deprotection affords the racemic amino alcohol in moderate yields (55-60%). This route faces challenges including fluorine-lithium exchange side reactions (5-15% yield loss) and stringent temperature control requirements [7]. Microwave-assisted nucleophilic substitutions demonstrate significant improvements, reducing reaction times from 24 hours to 30 minutes while maintaining yields >80% through controlled dielectric heating [8].
Complex pharmaceutical intermediates necessitate multi-step syntheses with protective group strategies. A seven-step sequence developed for antifungal analogs begins with benzotriazole protection of 2-fluoroaniline, followed by N-alkylation with chloromethylindole [8]. The critical ketone intermediate is generated through lithiation at the benzotriazole nitrogen (-78°C in THF) and reaction with 2-fluorophenylacetyl chloride, yielding the protected α-aminoketone (75-82% purity). Sequential deprotection (Zn/AcOH), Corey-Chaykovsky epoxidation (trimethylsulfoxonium iodide/NaOH), and regioselective azole opening (1,2,4-triazole/K₂CO₃) furnish the target compound with overall yields of 5-8% [8].
Protective group selection critically impacts efficiency. Benzyl (Bn) protection of phenolic hydroxyls in metaraminol synthesis demonstrates superior stability under nitrosation conditions compared to acetyl groups [1]. Carbamate protections (Cbz, Boc) enable chromatographic purification of intermediates, though introduce additional deprotection steps. Optimized three-step routes eliminate intermediate protections entirely by employing direct epoxide formation from halogenated acetophenones under microwave irradiation (80°C, 50W), followed by indole ring opening, achieving 29% overall yield – a 5.8-fold improvement over protected routes [8].
Enantioselective production leverages both chemical and enzymatic catalysis. Chiral epoxide opening employs (R)-glycidyl tosylate with 2-fluoroaniline under BF₃·Et₂O catalysis, yielding the (1S,2R)-enantiomer through stereospecific SN₂ attack (78% ee, 65% yield). Kinetic resolution using Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 1-amino-2-(2-fluorophenyl)propan-2-ol, leaving the desired (S)-isomer unreacted (ee >98% after 40% conversion) [7].
Engineered imine reductases (IREDs) achieve exceptional stereocontrol in reductive amination. Mutant IRED-44 from Streptomyces spp. catalyzes the asymmetric reduction of the imine generated in situ from 2-fluorophenylacetone and ammonia, delivering the (S)-amino alcohol with 99.4% ee and turnover frequency (TOF) of 500 min⁻¹. Molecular docking reveals enantioselectivity originates from hydrophobic pocket residues (Phe168, Trp220) that position the imine for Si-face hydride attack from NADPH . Industrial implementations employ immobilized IREDs in continuous-flow reactors, maintaining >99% ee during 200-hour operation .
Table 2: Asymmetric Synthesis Performance Metrics
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Product Configuration |
---|---|---|---|---|
Chiral epoxide opening | (R)-Glycidyl tosylate | 78 | 65 | (1S,2R) |
Enzymatic kinetic resolution | Candida antarctica lipase | >98 | 40* | (S) |
Biocatalytic reductive amination | Engineered IRED-44 | 99.4 | 88 | (S) |
Transition metal catalysis | Ru-(S)-BINAP | 92 | 75 | (R) |
*Yield based on recoverable enantiomer at 40% conversion
Scale-up introduces multifaceted challenges including exotherm management, purification complexities, and geopolitical supply chain vulnerabilities. Chinese manufacturers have optimized reductive amination in 5,000-L reactors through controlled reagent dosing (NH₄OAc in 5 portions) and in situ crystallization, achieving 85% purity before isolation. Post-reaction purification requires multistage distillations under high vacuum (0.5-1 mmHg) to separate the product from isomeric byproducts (10-15% formation), significantly impacting process economics [5].
Tariff-imposed cost constraints (15% export volume reduction) have driven innovative process intensification. Continuous-flow hydrogenation systems reduce reaction volumes 20-fold while eliminating metal catalyst filtration steps. Integrated membrane separation (nanofiltration followed by reverse osmosis) enables solvent recovery >95%, reducing waste disposal costs by 40% [5]. Route optimization demonstrates profound economic impact: switching from nucleophilic substitution (45% yield, 4 steps) to biocatalytic reductive amination (88% yield, 1 step) reduces production costs from $220/kg to $95/kg despite higher enzyme investment [5] .
Table 3: Industrial Production Economics Comparison
Parameter | Batch Process | Continuous Biocatalytic Process | Improvement |
---|---|---|---|
Annual capacity (metric tons) | 200,000 | 15,000* | -92.5% |
Production cost ($/kg) | 120 | 95 | -21% |
Yield (%) | 68 | 88 | +29% |
Solvent consumption (L/kg) | 15 | 3.5 | -77% |
Catalyst consumption | Pd/C 0.5% wt | Immobilized enzyme 0.05% wt | -90% |
*Per production line; multiple parallel units compensate for capacity
China's dominance (45% global capacity) stems from integrated manufacturing ecosystems where precursor 2-fluorophenylacetone is co-produced with final active pharmaceutical ingredients (APIs). Strategic vertical integration reduces intermediate transportation costs by 30% and enables real-time quality control adjustments . Recent US-China tariff impacts accelerated adoption of microwave-assisted syntheses (30% yield improvement) and enzymatic resolutions that circumvent metal catalyst supply chain vulnerabilities. These adaptations demonstrate the sector's resilience despite decreased export volumes to key markets [5] .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0